molecular formula C26H20N2O7 B4039101 2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4039101
M. Wt: 472.4 g/mol
InChI Key: ASOCPHMGRBQMTF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an isoindoline ring (a nitrogen-containing heterocycle) and nitrophenol groups. Nitrophenols, such as 4-methyl-2-nitrophenol , are known to be yellow-colored crystals that are slightly soluble in water .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from reactions involving 4-ethylphenyl and 4-methyl-2-nitrophenyl groups. For instance, 4-ethoxyphenyl isocyanate and 4-methyl-2-nitrophenol are known compounds that could potentially be used in the synthesis.

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-methyl-2-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c1-3-16-5-7-17(8-6-16)23(29)14-35-26(32)18-9-10-19-20(13-18)25(31)27(24(19)30)21-11-4-15(2)12-22(21)28(33)34/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOCPHMGRBQMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-(4-ethylphenyl)-2-oxoethyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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